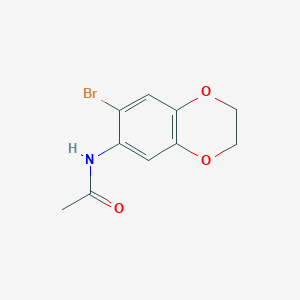![molecular formula C12H21N3O B7581751 1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7581751.png)
1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol, also known as DMCM, is a compound that has been extensively studied for its potential use as an anticonvulsant and anxiolytic agent. DMCM belongs to the class of compounds known as benzodiazepines, which are widely used in the treatment of anxiety, insomnia, and seizures.
Wirkmechanismus
1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol works by binding to the benzodiazepine site on the GABA-A receptor, which is a type of receptor that is involved in the regulation of neuronal activity. By binding to this site, 1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol enhances the activity of the GABA-A receptor, which leads to an increase in the inhibitory effects of GABA on neuronal activity. This results in a reduction in the excitability of neurons, which can help to prevent seizures and reduce anxiety.
Biochemical and Physiological Effects:
1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol has been shown to have a number of biochemical and physiological effects, including the reduction of neuronal excitability, the enhancement of GABAergic neurotransmission, and the modulation of ion channels. It has also been shown to have effects on the immune system, including the modulation of cytokine production and the regulation of T-cell function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of the GABA-A receptor in neuronal activity and for investigating the effects of benzodiazepines on the nervous system. However, one limitation of using 1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol in lab experiments is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are a number of future directions for research on 1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol, including the investigation of its potential use in the treatment of anxiety disorders and epilepsy. Other areas of research could include the development of new benzodiazepine derivatives that have improved pharmacokinetic properties, and the investigation of the effects of 1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol on other neurotransmitter systems. Additionally, future research could focus on the development of new methods for synthesizing 1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol and other benzodiazepine derivatives, which could lead to the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol can be synthesized using a variety of methods, including the reaction of 3,5-dimethylpyrazole with formaldehyde and cyclopentanone, followed by reduction with sodium borohydride. Another method involves the reaction of 3,5-dimethylpyrazole with formaldehyde and cyclopentylamine, followed by reduction with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol has been extensively studied for its potential use as an anticonvulsant and anxiolytic agent. It has been shown to be effective in reducing seizure activity in animal models of epilepsy, as well as in humans. 1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol has also been shown to have anxiolytic effects in animal models of anxiety, and it has been suggested that it may be useful in the treatment of anxiety disorders in humans.
Eigenschaften
IUPAC Name |
1-[[(2,5-dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-10-7-11(15(2)14-10)8-13-9-12(16)5-3-4-6-12/h7,13,16H,3-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWQCBFMEWUALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CNCC2(CCCC2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7581673.png)

![(2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid](/img/structure/B7581706.png)

![(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B7581725.png)
![N-[(2-hydroxycyclopentyl)methyl]-3-methylbenzamide](/img/structure/B7581728.png)
![N-[(2-hydroxycyclopentyl)methyl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7581731.png)
![2-[[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581737.png)
![1-[3-[[2-(Aminomethyl)cyclohexyl]amino]phenyl]pyrrolidin-2-one](/img/structure/B7581741.png)
![N-[2-(aminomethyl)cyclohexyl]pyrazin-2-amine](/img/structure/B7581755.png)
![4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide](/img/structure/B7581762.png)
![N-[2-(aminomethyl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B7581766.png)
![4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7581772.png)
![9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine](/img/structure/B7581780.png)